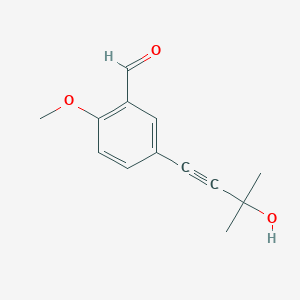
Nona-2,4,6-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nona-2,4,6-triene is an organic compound with the molecular formula C9H10 It is a bicyclic hydrocarbon, specifically a bicyclo[610]this compound This compound is characterized by its unique structure, which includes a bicyclic framework with three conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nona-2,4,6-triene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction of bicyclo[6.1.0]this compound with dimethyl acetylenedicarboxylate has been documented . This reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its production. The scalability of the Diels-Alder reaction and other synthetic routes would be crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Nona-2,4,6-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated bicyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield epoxides or ketones, reduction can produce saturated hydrocarbons, and substitution can result in functionalized derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Nona-2,4,6-triene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound to study reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug design.
Wirkmechanismus
The mechanism of action of nona-2,4,6-triene involves its reactivity due to the conjugated double bonds. These double bonds can participate in various chemical reactions, such as cycloadditions and substitutions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For instance, in biological systems, the compound’s derivatives may interact with enzymes or receptors, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.1]nona-2,4,7-triene: Another bicyclic compound with a similar structure but different ring size and double bond positions.
Sotolon: A compound with a similar triene structure but different functional groups and applications.
Uniqueness
Nona-2,4,6-triene is unique due to its specific bicyclic structure and the arrangement of its double bonds. This structure imparts distinct reactivity and properties, making it valuable for various chemical transformations and applications. Its ability to undergo multiple types of reactions and form diverse products sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
666704-54-7 |
|---|---|
Molekularformel |
C9H14 |
Molekulargewicht |
122.21 g/mol |
IUPAC-Name |
nona-2,4,6-triene |
InChI |
InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h3,5-9H,4H2,1-2H3 |
InChI-Schlüssel |
QTRAFXCHKGPQFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CC=CC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12540529.png)

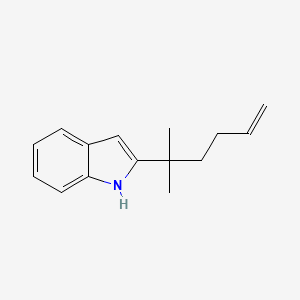

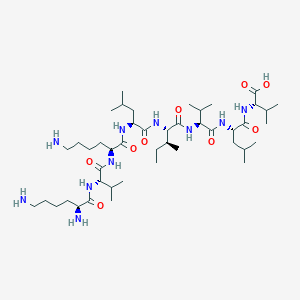
methylidene}amino]benzoic acid](/img/structure/B12540553.png)
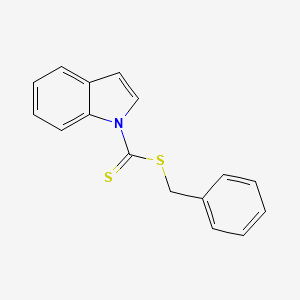
![Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-](/img/structure/B12540561.png)
![4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate](/img/structure/B12540563.png)
![2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline](/img/structure/B12540565.png)
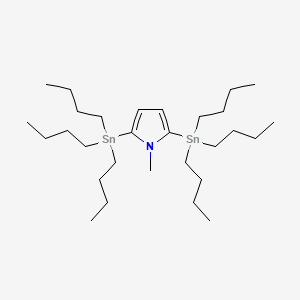
![1H-Indole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-](/img/structure/B12540580.png)
